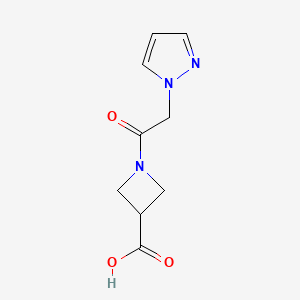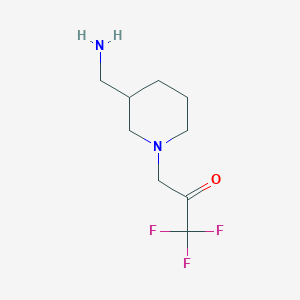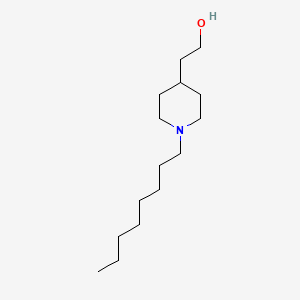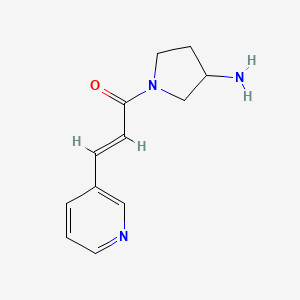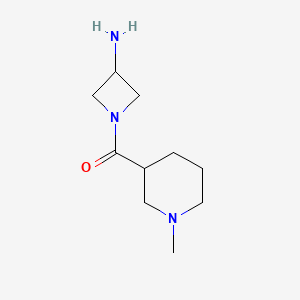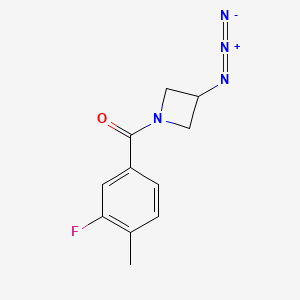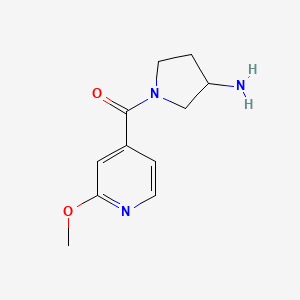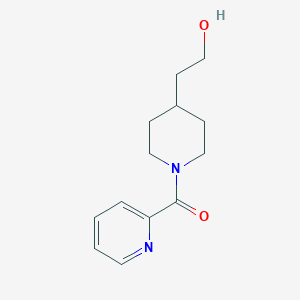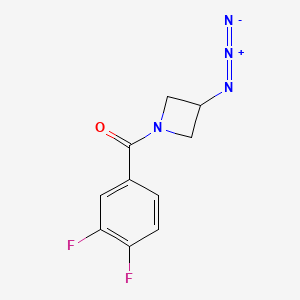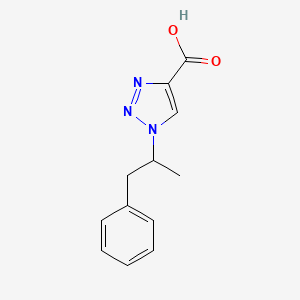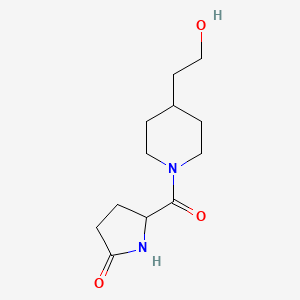![molecular formula C10H13ClN2O B1489156 2-[(3-Aminoazetidin-1-yl)methyl]-4-chlorophenol CAS No. 1492159-40-6](/img/structure/B1489156.png)
2-[(3-Aminoazetidin-1-yl)methyl]-4-chlorophenol
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12N4O.2ClH/c1-5-2-7 (13)11-8 (10-5)12-3-6 (9)4-12;;/h2,6H,3-4,9H2,1H3, (H,10,11,13);2*1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 212.67 g/mol.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Histamin-H3-Rezeptor-Agonisten
Diese Verbindung wurde als partieller Agonist für den Histamin-H3-Rezeptor (H3R) identifiziert, der eine bedeutende Rolle im zentralen Nervensystem spielt. Nicht-Imidazol-H3R-Agonisten wie dieser sind aufgrund ihrer potenziellen therapeutischen Wirkungen auf Kognition, Schlaf-Wach-Regulation und Appetitkontrolle wertvoll .
Biotechnologie: Bromodomänen-Inhibition
In der biotechnologischen Forschung wurden Derivate dieser Verbindung als potente und selektive Inhibitoren der BRD8-Bromodomäne verwendet. Solche Inhibitoren sind entscheidend für die Untersuchung der Genregulation und könnten zur Entwicklung neuer Behandlungen für Krebs und andere Krankheiten führen, bei denen die epigenetische Regulation eine Schlüsselrolle spielt .
Pharmakologie: Aktivität des Zentralnervensystems
Die Analoga der Verbindung zeigten eine hoch affine Nicht-Imidazol-Histamin-H3-Rezeptor-Agonismus mit in vivo Aktivität des zentralen Nervensystems. Dies deutet auf potenzielle Anwendungen in der pharmakologischen Forschung hin, insbesondere bei der Entwicklung von Medikamenten, die auf kognitive und Gedächtnisstörungen abzielen .
Chemie: Synthese und Reaktivität
In der synthetischen Chemie ist der Azetidinring, der in der Verbindung vorhanden ist, aufgrund seiner Reaktivität von Interesse. Er kann als Baustein für die Synthese komplexerer Moleküle dienen, die bei der Entwicklung neuer Materialien oder Pharmazeutika verwendet werden können .
Materialwissenschaften: Chemische Sonden
Die Struktur der Verbindung ermöglicht es ihr, als chemische Sonde für die selektive Bindung an Proteinkomplexe zu fungieren. Diese Anwendung ist besonders relevant in der Materialwissenschaft, wo das Verständnis der Wechselwirkung zwischen verschiedenen Materialien auf molekularer Ebene entscheidend ist .
Umweltwissenschaften: Nachhaltige Synthese
Die Verbindung und ihre Derivate können unter Verwendung umweltfreundlicher Methoden synthetisiert werden, was zu Initiativen für grüne Chemie beiträgt. Nachhaltige Synthesemethoden gewinnen in den Umweltwissenschaften zunehmend an Bedeutung, da sie Abfall minimieren und die Umweltbelastung durch die chemische Produktion reduzieren .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-[(3-aminoazetidin-1-yl)methyl]-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-8-1-2-10(14)7(3-8)4-13-5-9(12)6-13/h1-3,9,14H,4-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJWSYKBCCNTNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



